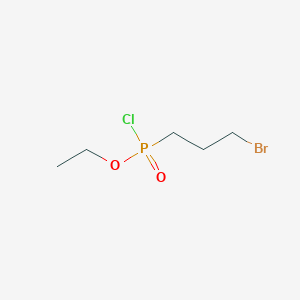![molecular formula C12H14ClNO2S B14632929 S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate CAS No. 56532-20-8](/img/structure/B14632929.png)
S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate: is an organic compound that features a morpholine ring substituted with a 4-chlorophenylmethyl group and a carbothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate typically involves the reaction of morpholine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbon of the 4-chlorobenzyl chloride, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate can undergo oxidation reactions, where the sulfur atom in the carbothioate group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the 4-chlorophenylmethyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used as bases in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its morpholine ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug design .
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The carbothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
4-Chlorophenylmethyl morpholine: Lacks the carbothioate group, making it less reactive in certain chemical reactions.
Morpholine-4-carbothioate: Lacks the 4-chlorophenylmethyl group, affecting its biological activity and chemical properties.
Uniqueness: S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate is unique due to the presence of both the 4-chlorophenylmethyl and carbothioate groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
56532-20-8 |
|---|---|
Fórmula molecular |
C12H14ClNO2S |
Peso molecular |
271.76 g/mol |
Nombre IUPAC |
S-[(4-chlorophenyl)methyl] morpholine-4-carbothioate |
InChI |
InChI=1S/C12H14ClNO2S/c13-11-3-1-10(2-4-11)9-17-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Clave InChI |
HXSAYICSKPFYNT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)SCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


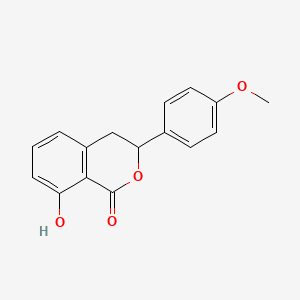
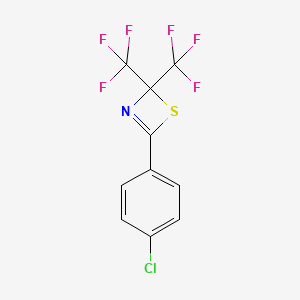
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
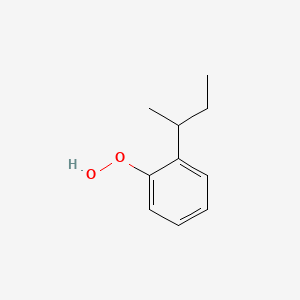
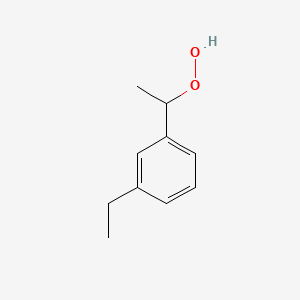
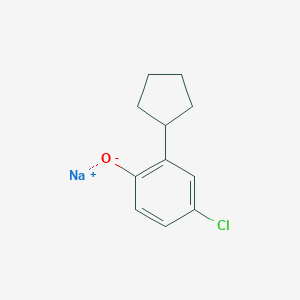
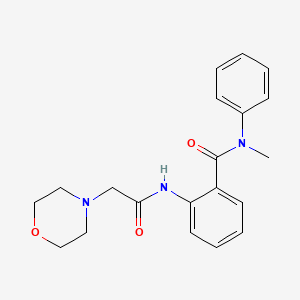
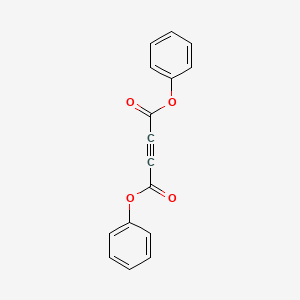
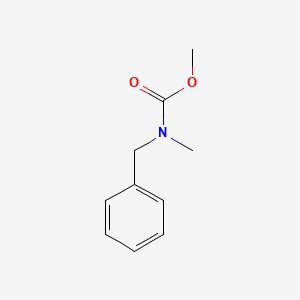
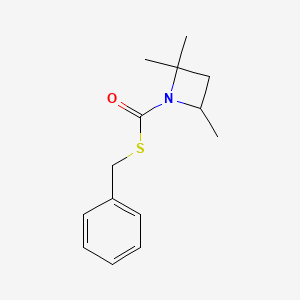
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
